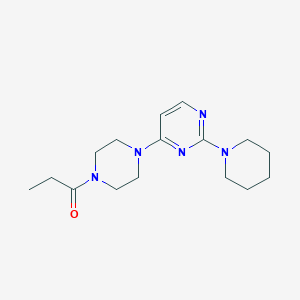

![molecular formula C17H15N3OS B5549389 N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)

N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene analogs, including compounds similar to N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide, involves replacing aromatic rings with isosteric or isoelectronic aromatic rings to evaluate their potential carcinogenicity. These compounds have been synthesized and evaluated for potential carcinogenicity, indicating a nuanced approach to understanding their chemical behaviors (Ashby et al., 1978).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide has been investigated through high-resolution spectroscopy and ab initio calculations. These studies provide insight into the conformation of observed products, highlighting the complex nature of their molecular structures and their potential implications for chemical behavior and reactivity (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide and related compounds have been a subject of interest. For instance, the reaction of chloral with substituted anilines leading to the formation of various intermediates sheds light on the reactivity and potential transformations these compounds can undergo, contributing to their chemical diversity and potential utility in various applications (Issac & Tierney, 1996).

Physical Properties Analysis

Research on the physical properties of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide and structurally related compounds, while not directly cited, is crucial for understanding their stability, solubility, and overall behavior in different environments. These properties are essential for predicting how these compounds might interact in biological systems or during chemical reactions.

Chemical Properties Analysis

The chemical properties of 1,3-thiazolidin-4-ones, which share structural similarities with N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide, have been extensively studied. These compounds are known for their versatility in medicinal chemistry due to their biological activities. Their synthesis, structural modifications, and the exploration of their diverse reactions offer significant scope in drug development and other chemical applications (Cunico, Gomes, & Vellasco, 2008).

Applications De Recherche Scientifique

Antitumor Activity

Derivatives of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide have been synthesized and evaluated for their antitumor activity. One study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealing considerable anticancer activity against various cancer cell lines. This highlights the potential of these compounds as therapeutic agents in cancer treatment (Yurttaş et al., 2015).

Antibacterial and Antifungal Properties

Another area of application is in combating bacterial and fungal infections. Research demonstrates that certain N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibit promising antibacterial activities against specific bacterial strains. For instance, one compound showed superior efficacy compared to traditional agents like bismerthiazol and thiodiazole copper, suggesting these derivatives could be potential leads in designing new antibacterial agents (Lu et al., 2020).

Antimicrobial and Anti-Microbial Activities

Further, a study on novel thiazole derivatives integrated with a pyrazole moiety indicated significant anti-bacterial and anti-fungal activities, underscoring the broad-spectrum potential of these compounds against various microbial pathogens (Saravanan et al., 2010).

Antimicrobial Agents

In the pursuit of new antimicrobial agents, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized, displaying antibacterial and antifungal properties against several pathogens, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)19-17-20-16(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIKAPWOCLQOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5935906 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)